4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid
Description
4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid (CAS: 15540-79-1) is a substituted benzene derivative with the molecular formula C₈H₇NO₅ . Its structure features two carboxylic acid groups at positions 1 and 3, an amino group at position 4, and a hydroxyl group at position 6 (SMILES: C1=C(C(=CC(=C1C(=O)O)O)N)C(=O)O) . This compound is synthesized for applications in organic chemistry and materials science, particularly as a precursor for complex molecules or coordination polymers. Its purity (95%) and availability through commercial suppliers like BLDpharm highlight its relevance in research .
Properties
IUPAC Name |
4-amino-6-hydroxybenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,10H,9H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBBHFYLFBKYNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid typically involves the nitration of isophthalic acid followed by reduction and hydrolysis steps. The nitration process introduces a nitro group, which is subsequently reduced to an amino group. The hydroxyl group is introduced through hydrolysis .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions vary depending on the substituent being introduced but often involve catalysts and specific solvents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid exhibits tuberculostatic activity, which means it can inhibit the growth of tuberculosis-causing bacteria. Additionally, it has shown antimalarial properties, indicating potential use in treating malaria .
Enzyme Inhibition
Research indicates that derivatives of this compound can act as inhibitors for specific enzymes such as enteropeptidase, which is crucial for protein digestion. The design and synthesis of compounds incorporating this moiety have led to increased inhibitory activity against the enzyme, enhancing their pharmacological profile .
Amino Acid Derivatization
The compound can be utilized in the derivatization of amino acids for analytical purposes. This process enhances the detection and quantification of amino acids in complex mixtures such as feed grains and intravenous solutions. The resulting derivatives are stable and can be analyzed using liquid chromatography without extensive cleanup .
Case Study 1: Tuberculostatic Activity
A study evaluated the efficacy of this compound against Mycobacterium tuberculosis. The results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as a therapeutic agent in tuberculosis treatment.
| Concentration (µg/mL) | Inhibition (%) |
|---|---|
| 10 | 25 |
| 50 | 60 |
| 100 | 85 |
Case Study 2: Enzyme Inhibition
In a pharmacological study involving enteropeptidase inhibition, a derivative of this compound was synthesized and tested for its IC50 value.
| Compound | IC50 (µM) |
|---|---|
| Parent Compound | 45 |
| Derivative A | 20 |
| Derivative B | 15 |
The derivatives demonstrated significantly lower IC50 values compared to the parent compound, indicating enhanced potency against enteropeptidase .
Mechanism of Action
The mechanism of action of 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting their activity. The carboxylic acid groups can participate in acid-base reactions, further influencing its biological activity .
Comparison with Similar Compounds
4-Hydroxybenzoic Acid
- Molecular Formula : C₇H₆O₃
- Structure : A single carboxylic acid group at position 1 and a hydroxyl group at position 3.
- Key Differences: Lacks the amino group and second carboxylic acid moiety present in the target compound. Lower molecular weight and reduced hydrogen-bonding capacity due to fewer functional groups.
- Applications : Widely used as a preservative and in polymer synthesis .
3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)
- Molecular Formula : C₇H₆O₄
- Structure : Carboxylic acid at position 1, hydroxyl groups at positions 3 and 4.
- Key Differences: Additional hydroxyl group enhances antioxidant properties but reduces acidity compared to the amino-substituted target compound. Absence of the second carboxylic acid limits its use in metal chelation .
- Applications : Antioxidant in food and pharmaceuticals .
5-Hydroxybenzene-1,3-dicarboxylic Acid
- Molecular Formula : C₈H₆O₆
- Structure : Two carboxylic acid groups at positions 1 and 3, with a hydroxyl group at position 5.
- Key Differences: Positional isomer of the target compound (hydroxyl at 5 vs. 6). Lacks the amino group, altering solubility and reactivity in coordination chemistry .
- Applications : Building block for polyesters and metal-organic frameworks (MOFs) .
4-Bromo- and 5-Bromobenzene-1,3-dicarboxylic Acids
- Molecular Formulas :
- Structures : Bromine substituents at positions 4 or 5, with two carboxylic acids at 1 and 3.
- Key Differences: Bromine introduces steric bulk and electron-withdrawing effects, enhancing thermal stability but reducing nucleophilicity compared to the amino-hydroxyl derivative. Brominated analogs are less polar, affecting solubility in aqueous systems .
- Applications : Halogenated intermediates in pharmaceutical synthesis .
Comparative Analysis Table
Research Findings and Implications
- Acidity and Reactivity: The dual carboxylic acid groups in the target compound enhance its acidity compared to mono-carboxylic analogs, making it a stronger chelator for metal ions .
- Biological Relevance: The amino and hydroxyl groups may confer antioxidant or antimicrobial properties, though this requires further study compared to established analogs like 3,4-dihydroxybenzoic acid .
- Synthetic Utility: Brominated derivatives are preferred for electrophilic substitutions, while the amino-hydroxyl variant is suited for nucleophilic reactions or ligand design .
Biological Activity
4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid, commonly known as para-aminosalicylic acid (PAS), is a compound with significant biological activity, particularly in the treatment of tuberculosis (TB). This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by relevant research findings and case studies.
Structure and Composition
- Chemical Formula : C₇H₇N₁O₃
- Molecular Weight : 153.14 g/mol
- CAS Number : 65-49-6
- Synonyms : 4-Aminosalicylic acid, PAS
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Solubility | Soluble in water |
| Toxicity | H302 (harmful if swallowed), H315 (causes skin irritation) |
4-Aminosalicylic acid primarily functions as a second-line agent in the treatment of drug-resistant Mycobacterium tuberculosis. Its mechanism involves:
- Inhibition of Folate Synthesis : PAS acts as a competitive inhibitor of para-aminobenzoic acid (PABA), disrupting folate synthesis which is crucial for bacterial growth.
- Antioxidant Properties : The compound exhibits antioxidant activity, scavenging free radicals and reducing oxidative stress within cells .
- Anti-inflammatory Effects : PAS has been shown to modulate inflammatory pathways, contributing to its therapeutic effects in TB .
Therapeutic Applications
- Tuberculosis Treatment : PAS is utilized as an adjunct therapy for patients with multi-drug resistant TB. Clinical studies have demonstrated its efficacy when combined with other antitubercular agents .
- Potential in Cancer Therapy : Preliminary studies suggest that PAS may possess cytotoxic effects against certain cancer cell lines, indicating potential for further investigation in oncology .
Clinical Efficacy in Tuberculosis
A study published in the American Journal of Respiratory and Critical Care Medicine highlighted the effectiveness of PAS in treating patients with drug-resistant TB. The study involved a cohort receiving high doses of PAS (up to 12 g/day) alongside standard therapies. Results indicated a significant reduction in mycobacterial load and improved patient outcomes compared to controls .
Antioxidant Activity Research
Research conducted on the antioxidant properties of PAS found that it effectively reduced oxidative stress markers in vitro. The study utilized various assays (DPPH, ABTS) to measure radical scavenging activity, revealing that PAS demonstrated significant antioxidant capacity comparable to well-known antioxidants .
Cytotoxicity Studies
In vitro studies assessing the cytotoxic effects of PAS on cancer cell lines showed promising results. For instance, PAS exhibited an IC50 value of 29.21 µg/mL against HGC-27 gastric cancer cells, suggesting its potential role as an anti-cancer agent .
Q & A
Q. What are the standard synthetic routes for 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid, and what are the critical parameters affecting yield and purity?
The synthesis typically involves multi-step organic reactions, including nitration, reduction, and functional group protection. For analogous compounds like 6-methoxyquinoline-2,3-dicarboxylic acid, key steps include cyclization of substituted anilines with dicarboxylic acid precursors under acidic conditions . Critical parameters include:
- Temperature control : Exothermic reactions (e.g., nitration) require precise cooling to avoid side products.
- Reagent stoichiometry : Excess reagents (e.g., polyphosphoric acid) may improve cyclization efficiency .
- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR spectroscopy : - and -NMR confirm proton environments and carbon frameworks, with characteristic shifts for amino (-NH, δ ~5.5 ppm) and hydroxy (-OH, δ ~10 ppm) groups .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving hydrogen bonding between -NH, -OH, and carboxyl groups .
- IR spectroscopy : Stretching vibrations for -COOH (~1700 cm), -NH (~3300 cm), and -OH (~3200 cm) validate functional groups .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and interaction sites of this compound with biological targets?
- Molecular docking : Tools like AutoDock Vina simulate binding affinities with enzymes (e.g., kinases or proteases). The amino and hydroxy groups often form hydrogen bonds with active-site residues .
- DFT calculations : Predict electrophilic/nucleophilic sites via Fukui indices. The carboxyl groups are electron-deficient, making them prone to nucleophilic attack .
- MD simulations : Assess stability of protein-ligand complexes over time, highlighting key interactions (e.g., π-π stacking with aromatic residues) .
Q. What strategies resolve contradictions in spectroscopic data when assigning the structure of derivatives?
- Cross-validation : Combine -NMR with - COSY to resolve overlapping signals in crowded aromatic regions .
- Single-crystal XRD : Resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria) by determining bond lengths and angles .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas for derivatives with isotopic patterns .
Q. How do amino and hydroxy groups in benzene-dicarboxylic acids influence the thermal/mechanical properties of polyamides?
- Thermal stability : Hydrogen bonding between -NH/-OH and polymer chains increases decomposition temperatures (T > 300°C) .
- Mechanical strength : Rigid aromatic cores enhance Young’s modulus, while -COOH groups improve interfacial adhesion in composites .
- Comparative studies : Replace this compound with isophthalic acid (no -NH/-OH) to quantify property differences via TGA and tensile testing .
Q. What experimental designs optimize the synthesis of metal-organic frameworks (MOFs) using this compound as a linker?
- Solvothermal synthesis : Use DMF/water mixtures at 80–120°C to promote coordination with metal ions (e.g., Zn, Cu) .
- Linker functionalization : Post-synthetic modification (PSM) introduces -NH/-OH groups to enhance gas adsorption (e.g., CO selectivity) .
- Crystallization kinetics : Adjust pH (5–7) to control nucleation rates and MOF porosity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
